2-Methyl-1-naphthol
Overview
Description
2-Methyl-1-naphthol, also known as 2-methyl-1-naphthalenol, is an organic compound with the molecular formula C11H10O. It is a derivative of naphthalene, where a hydroxyl group is attached to the first carbon and a methyl group to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
2-Methyl-1-naphthol, also known as 2-Methyl-1-naphthalenol, is a chemical compound that primarily targets hexoses and pentoses . These are simple sugars that play crucial roles in various biochemical pathways, serving as energy sources and precursors for other molecules.
Mode of Action
The compound interacts with its targets through a process known as the Molisch reaction . In this reaction, this compound develops a characteristic color with hexoses and pentoses in concentrated sulfuric acid . This color development is a result of the compound’s interaction with these sugars, indicating a chemical reaction has taken place .
Biochemical Pathways
The Molisch reaction involving this compound affects the biochemical pathways of hexoses and pentoses . The chemical structures of the reaction product of glucose and that of rhamnose were established to be specific furan derivatives
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It’s known that the compound undergoes oxidation with molecular oxygen to yield 2-methyl-1,4-naphthoquinone
Result of Action
The primary result of this compound’s action is the production of specific furan derivatives through the Molisch reaction . These derivatives are formed when the compound interacts with glucose and rhamnose . Additionally, the compound undergoes oxidation to yield 2-methyl-1,4-naphthoquinone , which may have further effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Methyl-1-naphthol plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of this compound to form 2-methyl-1,4-naphthoquinone . This oxidation process is essential for the compound’s metabolic pathway and its subsequent biochemical effects. Additionally, this compound can form hydrogen bonds due to the presence of the hydroxyl group, which allows it to interact with other polar molecules and proteins within the cellular environment .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in macrophages, this compound derivatives have been shown to inhibit the release of nitric oxide, interleukin-1 beta, and interleukin-6, as well as the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 . These effects suggest that this compound can modulate inflammatory responses and immune functions at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes such as cytochrome P450, leading to its oxidation and the formation of reactive intermediates like 2-methyl-1,4-naphthoquinone . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the cellular context. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound has been shown to be stable for up to 7 days when stored at -20 ± 10°C . Its stability and degradation can vary depending on the storage conditions and the presence of other reactive species. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of immune responses. At higher doses, this compound can exhibit toxic or adverse effects, including potential carcinogenicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its oxidation by cytochrome P450 enzymes to form 2-methyl-1,4-naphthoquinone . This metabolic transformation is crucial for the compound’s biological activity and its subsequent interactions with other biomolecules. The compound can also undergo phase II metabolic reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the hydroxyl group of this compound can facilitate its localization to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and undergo metabolic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-naphthol can be synthesized through several methods. One common method involves the isomerization of 2-methylene-1-tetralone using a palladium, rhodium, or ruthenium-based catalyst that has been pre-treated with hydrogen gas . Another method includes the methylation of 1-naphthol using methanol in the presence of catalysts such as aluminum oxide, iron oxide, or chromium oxide at high temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced by the sulfonation of naphthalene followed by the cleavage of the sulfonic acid group in molten sodium hydroxide . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using molecular oxygen to yield 2-methyl-1,4-naphthoquinone.
Reduction: It can be reduced using hydrogen gas in the presence of a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like dimethylthiocarbamoyl chloride.
Major Products Formed:
Oxidation: 2-Methyl-1,4-naphthoquinone.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2-Methyl-1-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals such as Vitamin K3.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Naphthol:
Uniqueness: 2-Methyl-1-naphthol is unique due to the presence of both a methyl and a hydroxyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-methylnaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJCJJKWVSSELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225665 | |
Record name | 2-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7469-77-4 | |
Record name | 2-Methyl-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7469-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU5JQ433I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methyl-1-naphthol?
A1: this compound has the molecular formula C11H10O and a molecular weight of 158.198 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly use UV spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize this compound. [, ]
Q3: What is the main application of this compound in organic synthesis?
A3: this compound is a key intermediate in the synthesis of 2-methyl-1,4-naphthoquinone, also known as menadione or vitamin K3. [, , , , , , , , , ]
Q4: How is this compound typically oxidized to 2-methyl-1,4-naphthoquinone?
A4: Various oxidizing agents and catalysts have been employed, including hydrogen peroxide with titanium silicates (Ti-MMM-2), [] niobium-based heterogeneous systems, [] and supported iron phthalocyanine catalysts. [] Additionally, gold nanoparticles supported on hypercrosslinked polystyrene have shown promise for this oxidation reaction. [, ]
Q5: What are the advantages of using heterogeneous catalysts in the oxidation of this compound?
A5: Heterogeneous catalysts like NbSBA-15 [] and Ti-MMM-2 [] offer several advantages: they can be easily separated from the reaction mixture, reused multiple times, and contribute to a more sustainable process compared to traditional stoichiometric oxidants like chromate. []
Q6: Besides oxidation to menadione, what other reactions involving this compound have been explored?
A6: Research has explored the oxidative coupling of this compound to produce 3,3'-dimethyl-1,1'-binaphthalenylidene-4,4'-dione, a potentially valuable dye compound. Catalysts based on bismuth-promoted platinum, palladium, and silver have been investigated for this reaction. [, ]
Q7: What is the mechanism of the oxidative coupling of this compound?
A7: While the exact mechanism is still under investigation, research suggests that the reaction proceeds through the formation of 3,3'-dimethyl-1,1'-bi-2-naphthol as an intermediate, which is subsequently oxidized to the final diketone product. []
Q8: Does the oxidation of this compound by molecular oxygen proceed via a conventional radical pathway?
A8: Research suggests that the oxidation of this compound with molecular oxygen under mild conditions may not follow a conventional radical autoxidation mechanism. Evidence supporting this includes the lack of light sensitivity, the absence of C-C coupling dimers, and a first-order dependence on both this compound and oxygen. []
Q9: What alternative mechanism has been proposed for the oxidation of this compound with oxygen?
A9: Studies propose that a thermal intersystem crossing (ISC) mechanism contributes significantly to this reaction at elevated oxygen pressure. This is supported by the observed activation parameters and the presence of an external heavy atom effect, which are consistent with spin inversion in the rate-limiting step. []
Q10: What is the significance of the Molisch reaction in the context of this compound?
A10: this compound displays high sensitivity in the Molisch reaction, a chemical test used for detecting carbohydrates. It produces characteristic colored products when reacted with hexoses and pentoses in concentrated sulfuric acid. This property has been valuable in elucidating the reaction mechanism of the Molisch test itself. []
Q11: What are the structures of the colored products formed in the Molisch reaction with glucose and rhamnose?
A11: The reaction of this compound with glucose yields 2-[(4-hydroxy-3-methyl-naphth-1-yl)methyl]-5-[(3-methyl-4-oxo-naphth-1-ylidene)methyl]furan as the colored product. In contrast, the reaction with rhamnose produces 5-[(3-methyl-4-oxo-naphth-1-ylidene)methyl]-2-methylfuran. []
Q12: Does the presence of a methyl group at the 2-position influence the outcome of these reactions?
A12: Research indicates that the 2-methyl substituent in this compound can significantly influence the reaction pathway, often leading to the preferential formation of merocyanine dyes over the intended photochromic naphthopyrans. This highlights the importance of structural considerations in designing synthetic strategies for these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.